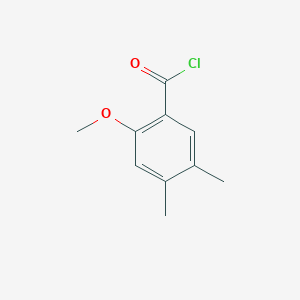
2-Methoxy-4,5-dimethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and dimethyl groups at the 2, 4, and 5 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-4,5-dimethylbenzoyl chloride can be synthesized through the reaction of 2-methoxy-4,5-dimethylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the benzoic acid with thionyl chloride for an extended period, resulting in the formation of the benzoyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-4,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes in the presence of catalysts like aluminum chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran.
Addition Reactions: Catalysts such as aluminum chloride are used to facilitate the addition reactions.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted benzoyl derivatives.
Addition Reactions: The products are typically benzoyl derivatives with added functional groups.
Applications De Recherche Scientifique
2-Methoxy-4,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methoxy-4,5-dimethylbenzoyl chloride involves its reactivity as an electrophile. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the aromatic ring, followed by the elimination of a proton to restore aromaticity . The methoxy and dimethyl groups influence the reactivity and orientation of the substitution reactions.
Comparaison Avec Des Composés Similaires
3,5-Dimethoxybenzoyl chloride: Similar in structure but with methoxy groups at the 3 and 5 positions.
2-Methoxybenzoyl chloride: Lacks the dimethyl groups, making it less sterically hindered.
Uniqueness: 2-Methoxy-4,5-dimethylbenzoyl chloride is unique due to the specific positioning of the methoxy and dimethyl groups, which influence its reactivity and the types of reactions it can undergo. The presence of these groups can also affect the compound’s physical properties and its applications in various fields.
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
2-methoxy-4,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3 |
Clé InChI |
CWUNNJOHIVTJGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)OC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


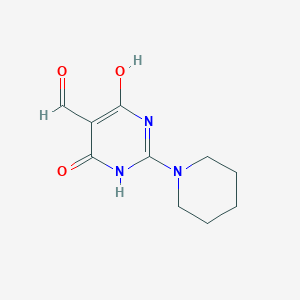

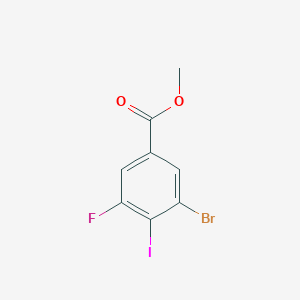


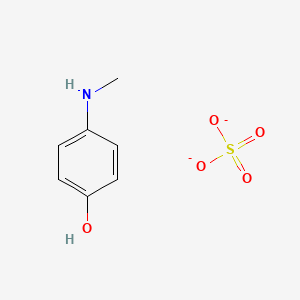
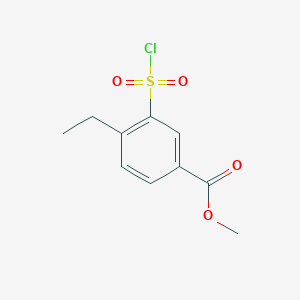
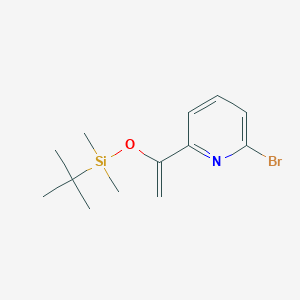
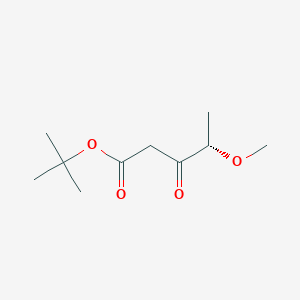
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
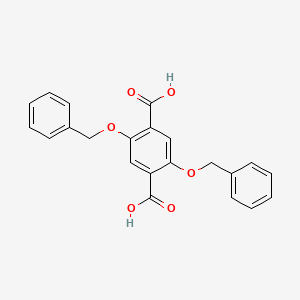
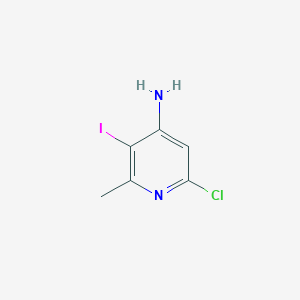
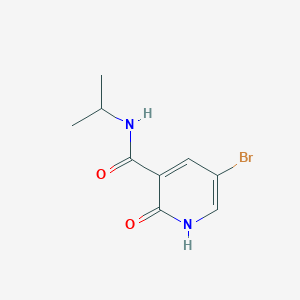
![O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13916537.png)
